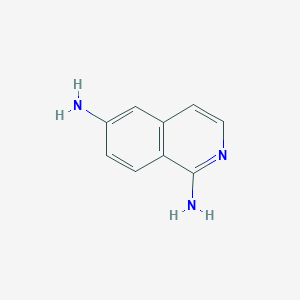

Isoquinoline-1,6-diamine

Description

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

isoquinoline-1,6-diamine |

InChI |

InChI=1S/C9H9N3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,10H2,(H2,11,12) |

InChI Key |

FTEJISMJEPMEAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-1,6-diamine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted aromatic amines with suitable reagents. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Another method involves the use of metal catalysts to facilitate the cyclization of substituted alkynes with ortho-haloarylamidines in the presence of water .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of nickel or copper catalysts in the cyclization reactions has been reported to yield high-purity isoquinoline derivatives . Additionally, advancements in green chemistry have led to the development of catalyst-free processes in water, which are more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-1,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of amino groups makes it reactive towards electrophilic substitution reactions. For example, nitration and sulfonation reactions can occur at specific positions on the isoquinoline ring .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Electrophilic substitution reactions, such as nitration, can be performed using nitric acid and sulfuric acid mixtures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nitration of this compound can yield nitroisoquinoline derivatives, while oxidation can produce isoquinoline-1,6-dione .

Scientific Research Applications

Pharmaceutical Applications

Isoquinoline-1,6-diamine has been investigated for its potential as a therapeutic agent in various medical fields:

- Anticancer Activity : Research indicates that isoquinoline derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, specific derivatives have shown IC values ranging from 62.5 µM to 125 µM against various cancer cells, highlighting their potential as chemotherapeutic agents.

- Antimicrobial Properties : Studies have demonstrated that isoquinoline derivatives possess significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) for these compounds range from 16 µg/mL to 128 µg/mL, suggesting their utility in treating bacterial infections.

- Neuroprotective Effects : this compound has been noted for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Synthetic Applications

This compound serves as an important building block in synthetic organic chemistry:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of various heterocyclic compounds through methods such as cyclization reactions. The compound's structure allows for the formation of diverse derivatives with tailored biological activities .

- Catalytic Applications : Isoquinoline-based catalysts have been developed for various organic reactions, including Suzuki-Miyaura coupling reactions, demonstrating their versatility in synthetic methodologies .

Case Studies

The following case studies illustrate the practical applications of this compound in research:

| Study | Objective | Findings |

|---|---|---|

| Antibacterial Activity Study | Evaluate antimicrobial efficacy | Isoquinoline derivatives showed significant activity against resistant bacterial strains with MIC values indicating potential for drug development. |

| Cytotoxicity Evaluation | Assess effects on human cancer cell lines | Specific isoquinoline compounds induced apoptosis in a dose-dependent manner, supporting their use in cancer therapies. |

| Neuroprotective Assessment | Investigate protective effects on neuronal cells | Certain derivatives demonstrated the ability to protect against oxidative damage, suggesting therapeutic potential for neurodegenerative conditions. |

Mechanism of Action

The mechanism of action of isoquinoline-1,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, isoquinoline derivatives have been shown to inhibit certain kinases and proteases, leading to the disruption of cellular signaling pathways . The presence of amino groups allows for hydrogen bonding and electrostatic interactions with target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to isoquinoline-1,6-diamine, enabling a comparative analysis of their properties and applications:

Isoquinoline-5,8-diamine

- Structure: Positional isomer of this compound, with amine groups at the 5- and 8-positions (C₉H₉N₃) .

Hexamethylene-1,6-diamine (HMDA)

- Structure : Aliphatic diamine (C₆H₁₆N₂) with a linear hexane chain terminated by amines .

- Key Differences: Rigidity vs. Flexibility: HMDA’s flexible backbone enables crosslinking in polymers (e.g., epoxy vitrimers), whereas this compound’s aromaticity restricts conformational mobility . Reactivity: HMDA participates in Schiff base condensations (e.g., with vanillin derivatives) to form dynamic covalent networks, a property less feasible with aromatic diamines due to steric hindrance .

- Applications : Widely used in polyamide production (e.g., nylon-6,6) and dynamic polymer networks .

N,N'-Bis(3-hydroxyphenyl)pyridazine-3,6-diamine (RS-0406)

- Structure : Pyridazine core with hydroxylated aryl amines at 3- and 6-positions .

- Key Differences: Bioactivity: RS-0406 acts as a β-sheet breaker, inhibiting α-synuclein aggregation in neurodegenerative diseases like Parkinson’s. This compound lacks reported bioactivity in the evidence . Solubility: The hydroxyl groups in RS-0406 enhance aqueous solubility compared to the hydrophobic isoquinoline derivative.

DACT-II (Triazine-Carbazole Compound)

- Structure: Triazine core linked to diphenylaminocarbazole donors (C₃₉H₂₈N₆) .

- Electronic Properties: The triazine-carbazole system enables near-zero singlet-triplet energy splitting (ΔEST), critical for efficient electroluminescence .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₉H₉N₃ | Isoquinoline | 1,6-Diamine | 159.19 |

| Isoquinoline-5,8-diamine | C₉H₉N₃ | Isoquinoline | 5,8-Diamine | 159.19 |

| Hexamethylene-1,6-diamine | C₆H₁₆N₂ | Aliphatic hexane | 1,6-Diamine | 116.21 |

| RS-0406 | C₁₈H₁₆N₄O₂ | Pyridazine | 3,6-Diamine, hydroxyl | 320.34 |

| DACT-II | C₃₉H₂₈N₆ | Triazine-carbazole | Triazine, carbazole | 604.70 |

Research Implications and Gaps

- Comparative Reactivity: Positional isomerism (1,6- vs. 5,8-) in isoquinoline diamines warrants investigation into electronic effects on catalytic or coordination chemistry.

- Industrial Relevance: HMDA’s established role in polymer science highlights opportunities to develop isoquinoline-based analogs for high-temperature or aromaticity-dependent materials.

Biological Activity

Isoquinoline-1,6-diamine is an organic compound belonging to the isoquinoline family, characterized by its bicyclic structure with two amino groups at the 1 and 6 positions. This unique substitution pattern not only influences its chemical reactivity but also its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

This compound (C9H9N3) can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves cyclization of ortho-substituted aromatic amines with suitable reagents under acidic conditions. In industrial settings, catalytic processes often utilize metal catalysts like palladium or copper to optimize yields and purity.

Common Synthesis Methods

| Method | Description |

|---|---|

| Pomeranz-Fritsch Reaction | Cyclization of aromatic aldehydes with aminoacetals under acidic conditions. |

| Catalytic Processes | Use of metal catalysts for large-scale production. |

Biological Activities

This compound exhibits a range of biological activities , including:

- Anticancer Properties : Research indicates that isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis. Studies have shown that this compound can affect various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

- Antimicrobial Activity : Isoquinoline derivatives have been investigated for their antimicrobial properties, showing effectiveness against several bacterial strains.

- Neuroprotective Effects : There is growing interest in the neuroprotective potential of isoquinoline compounds, particularly in relation to neurodegenerative diseases such as Alzheimer's.

Case Study: Anticancer Activity

A study reported that this compound demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the modulation of apoptotic pathways.

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound can interact with various receptors, potentially altering signaling pathways associated with cell growth and survival.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds in the isoquinoline family. Below is a comparison highlighting its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline | Heterocyclic compound | Basic structure; precursor for many derivatives |

| Quinoline | Heterocyclic compound | Structural isomer; different nitrogen placement |

| Tetrahydroisoquinoline | Fully saturated | More stable; potential for different biological activity |

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

- Pharmacological Studies : The compound's potential as a therapeutic agent is explored in treating various diseases, including cancers and neurodegenerative disorders.

- Industrial Uses : It is utilized in developing dyes and pigments, as well as chemosensors.

Q & A

Q. What are the standard synthetic routes for Isoquinoline-1,6-diamine, and how can researchers optimize yields?

this compound synthesis typically involves multi-step reactions, such as cyclization of substituted precursors or reductive amination. Optimization requires adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, substituents on the isoquinoline core may influence reactivity; aromatic amines (e.g., 4-methoxybenzylamine) often require milder conditions compared to electron-deficient analogs . Yields can be improved by monitoring intermediates via TLC or HPLC and employing purification techniques like column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for distinguishing amine protons and aromatic resonances. Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies functional groups (e.g., N-H stretches). For crystalline derivatives, X-ray diffraction offers unambiguous structural confirmation .

Q. How should researchers design a literature review to contextualize this compound studies?

Begin by querying databases like SciFinder and Web of Science using keywords such as "isoquinoline diamine synthesis" or "biological activity." Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ). Systematically categorize findings by themes: synthetic methods, pharmacological targets, and structure-activity relationships (SAR). Use citation management tools to track primary sources and ensure ethical attribution .

Advanced Research Questions

Q. How can conflicting data in this compound bioactivity studies be resolved?

Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent controls) or compound purity. Cross-validate results by:

Q. What strategies are effective for probing SAR in this compound derivatives?

SAR studies require systematic substitution at key positions (e.g., N1 and C6). For example:

Q. What ethical and practical considerations apply to in vivo studies of this compound?

Ethical compliance mandates approval from institutional animal care committees (IACUC) and adherence to ARRIVE guidelines. Dose selection should follow OECD test guidelines to minimize toxicity. Include controls for solvent effects (e.g., DMSO) and validate compound stability in biological matrices via LC-MS .

Q. How can researchers address reproducibility challenges in this compound experiments?

Document all protocols in detail, including instrument calibration and batch numbers of reagents. Share raw data and code publicly (e.g., via Zenodo) to enable independent verification. For synthetic steps, report yields, purity (HPLC ≥95%), and spectroscopic validation. Collaborate with third-party labs for interlaboratory validation .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing dose-response data?

Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀ values. Apply the Hill equation to assess cooperativity. For multiplex assays, apply Bonferroni correction to avoid Type I errors. Software like GraphPad Prism or R packages (e.g., drc) streamline analysis .

How to formulate a research question on this compound that meets FINER criteria?

Ensure the question is:

- Feasible : Access to reagents and instrumentation.

- Interesting : Addresses gaps (e.g., "How do C6 substituents modulate kinase inhibition?").

- Novel : Explores understudied targets (e.g., epigenetic regulators).

- Ethical : Complies with safety protocols.

- Relevant : Aligns with therapeutic needs (e.g., anticancer agents) .

Q. What are best practices for visualizing this compound data in publications?

Use color-coded schemes for molecular structures and avoid overcrowding figures. For SAR tables, highlight key trends with bold or italics. Adhere to journal guidelines (e.g., ACS or RSC templates) and ensure high-resolution images (≥300 DPI). Cite Cambridge Structural Database entries for crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.